molecular formula C22H27N3O5S B2759682 N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899949-15-6

N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2759682
CAS RN: 899949-15-6
M. Wt: 445.53
InChI Key: DFABNGBLNZMOES-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a tosyl group, and a piperazine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms, would be a key feature of the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The piperazine ring, for example, is known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

1. Met Kinase Inhibition

N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide and its derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have shown promise in treating cancer, particularly gastric carcinoma, by inhibiting tumor growth. Notably, certain analogs have progressed to clinical trials due to their efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

2. Serotonin Receptor Activity

Derivatives of N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide have been found to exhibit significant activity on serotonin receptors, particularly 5-HT(1A) receptors. These compounds have been studied for potential anxiolytic and antidepressant properties. Their ability to act as serotonin receptor antagonists suggests potential applications in treating anxiety and depression-related disorders (Abou-Gharbia et al., 1999).

3. Androgen Receptor Antagonism

Some N-arylpiperazine-1-carboxamide derivatives, closely related to the compound , have demonstrated potent androgen receptor (AR) antagonist activities. These compounds have shown promise in the treatment of prostate cancer due to their ability to inhibit androgenic effects more effectively than existing treatments like bicalutamide (Kinoyama et al., 2005).

4. Cytotoxicity against Cancer Cells

Derivatives of N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide have been synthesized and evaluated for cytotoxic activity against various cancer cell lines. Some compounds have shown potential as anticancer agents due to their ability to inhibit the growth of cancer cells in vitro (Hassan et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and potential applications .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-17-4-10-20(11-5-17)31(28,29)25(22(27)24-14-12-23(2)13-15-24)16-21(26)18-6-8-19(30-3)9-7-18/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFABNGBLNZMOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

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